molecular formula C23H30N2O4 B248994 1-(3-Ethoxy-4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine

1-(3-Ethoxy-4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine

Cat. No. B248994
M. Wt: 398.5 g/mol
InChI Key: MEQRQPGOFGASPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethoxy-4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has shown promising results in various studies related to its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine is not fully understood, but it is believed to act through various pathways such as inhibition of protein kinases, modulation of ion channels, and regulation of gene expression. It has been found to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell proliferation and survival. It has also been shown to modulate the activity of ion channels such as TRPV1, which is involved in pain perception. Additionally, it has been found to regulate the expression of genes involved in various cellular processes such as apoptosis, inflammation, and angiogenesis.
Biochemical and Physiological Effects:
1-(3-Ethoxy-4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine has been found to have various biochemical and physiological effects. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In cardiovascular research, it has been found to have vasodilatory effects by modulating the activity of ion channels and regulating the expression of genes involved in vascular function. In neurological research, it has been shown to have neuroprotective effects by inhibiting oxidative stress and regulating the expression of genes involved in neuronal survival.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-Ethoxy-4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine in lab experiments include its potential therapeutic applications in various fields such as cancer, cardiovascular diseases, and neurological disorders. It has also been found to have low toxicity and good bioavailability. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research involving 1-(3-Ethoxy-4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine. These include:
1. Further studies to determine the mechanism of action of this compound and its potential therapeutic applications in various fields such as cancer, cardiovascular diseases, and neurological disorders.
2. Development of new derivatives of this compound with improved efficacy and safety profiles.
3. Studies to determine the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Studies to determine the potential drug-drug interactions and toxicity of this compound.
5. Development of new drug delivery systems for this compound to improve its bioavailability and target specific tissues.
Conclusion:
1-(3-Ethoxy-4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine is a compound that has shown promising results in various studies related to its potential therapeutic applications. The synthesis method of this compound involves the reaction of 3-ethoxy-4-methoxybenzylamine with 3-methylphenylacetic acid in the presence of a coupling agent and a catalyst. The mechanism of action of this compound is not fully understood, but it is believed to act through various pathways such as inhibition of protein kinases, modulation of ion channels, and regulation of gene expression. This compound has various biochemical and physiological effects and has potential advantages and limitations for lab experiments. There are several future directions for research involving this compound, including further studies to determine its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(3-Ethoxy-4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine involves the reaction of 3-ethoxy-4-methoxybenzylamine with 3-methylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with piperazine in the presence of a base such as triethylamine to obtain the final compound.

Scientific Research Applications

1-(3-Ethoxy-4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine has been studied extensively for its potential therapeutic applications in various fields such as cancer, cardiovascular diseases, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In cardiovascular research, it has been found to have vasodilatory effects and can potentially be used as a treatment for hypertension. In neurological research, it has been shown to have neuroprotective effects and can potentially be used as a treatment for neurodegenerative diseases.

properties

Product Name

1-(3-Ethoxy-4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

1-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C23H30N2O4/c1-4-28-22-15-19(8-9-21(22)27-3)16-24-10-12-25(13-11-24)23(26)17-29-20-7-5-6-18(2)14-20/h5-9,14-15H,4,10-13,16-17H2,1-3H3

InChI Key

MEQRQPGOFGASPL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)COC3=CC=CC(=C3)C)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)COC3=CC=CC(=C3)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.